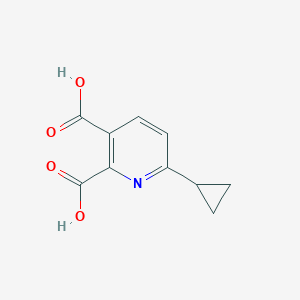
Aziridine-1-sulfonamide
Overview
Description
Aziridine-1-sulfonamide is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure with a sulfonamide group attached to the nitrogen atom. This compound is known for its high reactivity due to the ring strain in the aziridine ring, making it a valuable intermediate in organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine-1-sulfonamide can be synthesized through various methods, including the reaction of sulfonamides with aziridines. One common method involves the reaction of a sulfonamide with an aziridine under basic conditions, leading to the formation of this compound. Another approach involves the use of electrophilic nitrogen sources to transform alkenes into aziridines, which can then be reacted with sulfonamides .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of aziridines followed by their reaction with sulfonamides. The process may include the use of flow reactors and electrochemical methods to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Aziridine-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles, leading to the formation of amine derivatives.
Polymerization: This compound can undergo polymerization reactions to form polyamines and poly(sulfonamide ester)s
Substitution Reactions:
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Polymerization reactions often require catalysts such as methyl triflate, perchloric acid, or BF3 Et2O.
Electrophilic Nitrogen Sources: Used in the initial synthesis of aziridines from alkenes.
Major Products Formed
Amine Derivatives: Formed through nucleophilic ring-opening reactions.
Polyamines and Poly(sulfonamide ester)s: Formed through polymerization reactions
Scientific Research Applications
Aziridine-1-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of aziridine-1-sulfonamide involves its high reactivity due to the strained aziridine ring. This reactivity allows it to participate in various chemical reactions, including nucleophilic ring-opening and polymerization. The sulfonamide group can also engage in substitution reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Aziridine: Shares the three-membered ring structure but lacks the sulfonamide group.
Azetidine: A four-membered nitrogen-containing ring that exhibits similar polymerization behavior.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different ring structures.
Uniqueness
Aziridine-1-sulfonamide is unique due to the combination of the strained aziridine ring and the sulfonamide group. This combination imparts high reactivity and versatility, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
aziridine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2S/c3-7(5,6)4-1-2-4/h1-2H2,(H2,3,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZMQMJVTXBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl N-[(2S)-1-[(2R)-2-[4-[(6S)-10-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3103577.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B3103584.png)





![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3103633.png)
